[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate
Description
Properties
IUPAC Name |
[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIBYJCDCHVSPK-GKLVOFDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate is a complex triterpenoid glycoside with a molecular formula of and a molecular weight of 678.8 g/mol. This compound exhibits notable biological activities attributed to its unique structural features.
Antimicrobial Properties
Research has indicated that triterpenoid saponins similar to this compound possess antimicrobial activity against various pathogens. For instance:
- Mechanism of Action : Triterpenoid saponins disrupt microbial membranes and inhibit essential metabolic processes.
- Case Studies : A study reported effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli when treated with triterpenoid saponins derived from plant sources .
Cytotoxic Effects
The cytotoxicity of triterpenoid compounds has been widely studied:
- Cell Lines : The compound has shown potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The IC50 values for similar compounds range between 10 to 50 µg/mL, indicating significant potency against tumor cells .
Immunomodulatory Activity
Triterpenoids have demonstrated immunomodulatory effects , enhancing the immune response:
- Mechanism : They modulate cytokine production and activate immune cells like macrophages and lymphocytes.
- Research Findings : Studies have shown that these compounds can increase the production of cytokines such as TNF-alpha and IL-6 in vitro .
Hypolipidemic Effects
The compound's potential in lipid regulation has been explored:
- Cholesterol Reduction : In animal models, administration of triterpenoid saponins resulted in decreased serum cholesterol levels.
- Mechanism : The proposed mechanism involves the inhibition of cholesterol absorption in the intestines and increased bile acid excretion .
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that triterpenoid compounds similar to this one exhibit notable antimicrobial properties.
- Mechanism of Action : These compounds disrupt microbial membranes and inhibit essential metabolic processes.
- Case Studies : A study demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli when treated with triterpenoid saponins derived from plant sources .
Cytotoxic Effects
The cytotoxicity of the compound has been widely studied in various cancer cell lines.
- Cell Lines Tested : It has shown potential in inhibiting the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- IC50 Values : Similar compounds have IC50 values ranging from 10 to 50 µg/mL, indicating significant potency against tumor cells .
Immunomodulatory Activity
Triterpenoids have demonstrated immunomodulatory effects that enhance the immune response.
- Mechanism : They modulate cytokine production and activate immune cells such as macrophages and lymphocytes.
- Research Findings : Studies have indicated that these compounds can increase the production of cytokines like TNF-alpha and IL-6 in vitro .
Hypolipidemic Effects
The potential of this compound in lipid regulation has been explored.
- Cholesterol Reduction : In animal models, administration of triterpenoid saponins resulted in decreased serum cholesterol levels.
- Proposed Mechanism : The inhibition of cholesterol absorption in the intestines and increased bile acid excretion are suggested mechanisms .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
